![molecular formula C19H18N2O B11716691 2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B11716691.png)
2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Benzyl-2,3,4,4a-tétrahydrobenzo[b][1,7]naphthyridin-5(1H)-one est un composé hétérocyclique appartenant à la famille des naphthyridines. Ce composé se caractérise par sa structure unique, qui comprend un groupe benzyle et un cycle tétrahydrobenzo fusionné à une partie naphthyridine. Il a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-Benzyl-2,3,4,4a-tétrahydrobenzo[b][1,7]naphthyridin-5(1H)-one implique généralement la cyclisation d'alkylamides d'acides N-(1-méthyl-4-pipéridylidène)anthraniliques. Ce processus peut également être réalisé en faisant réagir des 10-chloro-2-méthyl-1,2,3,4-tétrahydrobenzo[b]-1,6-naphthyridines avec des hydrochlorures d'amines .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant les voies de synthèse susmentionnées. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Benzyl-2,3,4,4a-tétrahydrobenzo[b][1,7]naphthyridin-5(1H)-one subit diverses réactions chimiques, notamment :
Réduction : Les réactions de réduction impliquent l'ajout d'atomes d'hydrogène ou l'élimination d'atomes d'oxygène, généralement en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Ce composé peut subir des réactions de substitution nucléophile ou électrophile, où des groupes fonctionnels sont remplacés par d'autres atomes ou groupes.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d'hydrogène
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium
Substitution : Agents halogénants, nucléophiles, électrophiles
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés entièrement saturés.
Applications de recherche scientifique
La 2-Benzyl-2,3,4,4a-tétrahydrobenzo[b][1,7]naphthyridin-5(1H)-one a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme bloc de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de la 2-Benzyl-2,3,4,4a-tétrahydrobenzo[b][1,7]naphthyridin-5(1H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes sont encore à l'étude, mais des études préliminaires suggèrent une implication dans des processus cellulaires clés.
Applications De Recherche Scientifique
2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 10-Alkylamino-2-méthyl-1,2,3,4-tétrahydrobenzo[b]-1,6-naphthyridines
- Dérivés de 2-amino-4,5,6,7-tétrahydrobenzo[b]thiophène-3-yle
Unicité
La 2-Benzyl-2,3,4,4a-tétrahydrobenzo[b][1,7]naphthyridin-5(1H)-one est unique en raison de ses caractéristiques structurelles spécifiques, telles que le groupe benzyle et le cycle tétrahydrobenzo fusionné à la partie naphthyridine. Ces caractéristiques structurelles contribuent à ses propriétés chimiques et biologiques distinctes, la distinguant d'autres composés similaires.
Propriétés
Formule moléculaire |
C19H18N2O |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-benzyl-1,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5-one |
InChI |
InChI=1S/C19H18N2O/c22-19-15-8-4-5-9-17(15)20-18-13-21(11-10-16(18)19)12-14-6-2-1-3-7-14/h1-9,16H,10-13H2 |
Clé InChI |
KUBNWOFUNARXLP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=NC3=CC=CC=C3C(=O)C21)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
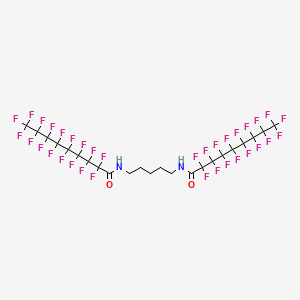
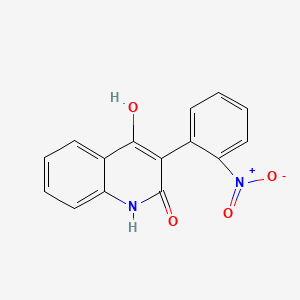
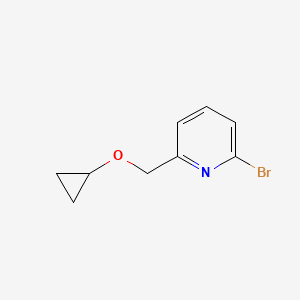

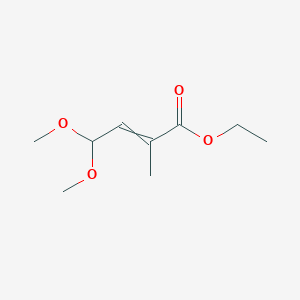
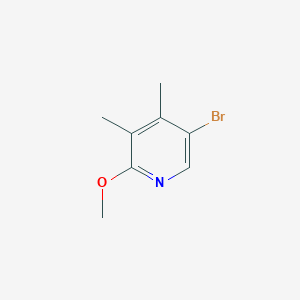

![(2Z)-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11716634.png)
![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)


![3-Nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B11716675.png)
![(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane](/img/structure/B11716677.png)
